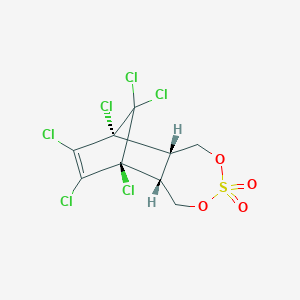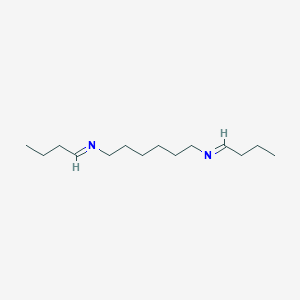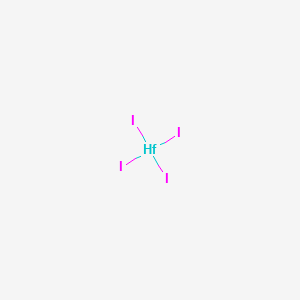
Tétraiodure d'hafnium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium tetraiodide, with the chemical formula HfI₄, is a compound of hafnium and iodine. It is a yellow-orange crystalline solid that is primarily used in the production of high-purity hafnium metal. Hafnium tetraiodide is known for its high melting point of 449°C and boiling point of 400°C . The compound is significant in various industrial and scientific applications due to its unique properties.
Applications De Recherche Scientifique
Hafnium tetraiodide has several scientific research applications, including:
Material Science: Used in the production of high-purity hafnium metal, which is essential for various high-temperature and corrosion-resistant applications.
Nuclear Industry: Hafnium metal, derived from hafnium tetraiodide, is used in control rods for nuclear reactors due to its high neutron absorption cross-section.
Catalysis: Hafnium-based compounds, including hafnium tetraiodide, are used as catalysts in various chemical reactions.
Metal-Organic Frameworks (MOFs): Hafnium tetraiodide is used in the synthesis of hafnium-based MOFs, which have applications in gas storage, separation, and catalysis.
Orientations Futures
Hafnium tetraiodide has potential applications in the field of electronics. For instance, hafnium tetrachloride and hafnium oxide are used in microprocessors because the temperature resistance of these compounds make them good substitutes for silicon . Hafnium oxide is used in blue lasers in DVD readers, and hafnium is used in thin film coatings to provide hardness and protection for optical systems .
Mécanisme D'action
Target of Action
Hafnium tetraiodide is primarily used in the production of hafnium metal . It interacts with a heated tungsten filament in the crystal bar process .
Mode of Action
The compound is produced by heating a mixture of hafnium with excess iodine . In the crystal bar process, the vapor of the tetraiodide is passed over a heated tungsten filament . This results in the reduction of the tetraiodide to hafnium metal .
Biochemical Pathways
Its primary use is in the production of hafnium metal, which is used in various industrial applications .
Result of Action
The primary result of the action of hafnium tetraiodide is the production of hafnium metal . Hafnium metal has various uses, including in alloying with iron, titanium, niobium, and other metals, in nuclear control rods, and in gas-filled and incandescent lamps .
Action Environment
Hafnium tetraiodide is a red-orange, moisture-sensitive, sublimable solid . Its reactivity and stability can be influenced by environmental factors such as temperature and humidity. For instance, it is produced by heating a mixture of hafnium with excess iodine , and it can sublimate (transition directly from a solid to a gas) under certain conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hafnium tetraiodide is typically prepared through the reaction of hafnium metal with iodine. The process involves heating hafnium metal in the presence of iodine gas, which results in the formation of hafnium tetraiodide. The reaction can be represented as follows:
Hf+2I2→HfI4
Industrial Production Methods: The industrial production of hafnium tetraiodide often employs the van Arkel-de Boer process. In this method, hafnium tetraiodide is produced by passing iodine vapor over heated hafnium metal. The resulting hafnium tetraiodide vapor is then decomposed on a hot tungsten filament to yield high-purity hafnium metal .
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium tetraiodide undergoes several types of chemical reactions, including:
Reduction: Hafnium tetraiodide can be reduced to hafnium metal using reducing agents such as aluminum or magnesium.
Decomposition: At elevated temperatures, hafnium tetraiodide decomposes to form hafnium metal and iodine gas.
Common Reagents and Conditions:
Reducing Agents: Aluminum, magnesium, and sodium are commonly used to reduce hafnium tetraiodide to hafnium metal.
Reaction Conditions: These reactions typically occur at high temperatures, often in the range of 600°C to 850°C.
Major Products:
Hafnium Metal: The primary product of the reduction and decomposition reactions of hafnium tetraiodide.
Iodine Gas: Released during the decomposition process.
Comparaison Avec Des Composés Similaires
Hafnium tetraiodide can be compared with other tetrahalides of group four elements, such as:
Titanium Tetraiodide (TiI₄): Similar in structure and reactivity, but titanium tetraiodide has a lower melting and boiling point compared to hafnium tetraiodide.
Zirconium Tetraiodide (ZrI₄): Zirconium tetraiodide is isostructural with hafnium tetraiodide and shares similar chemical properties.
Uniqueness: Hafnium tetraiodide is unique due to its high thermal stability and its ability to produce high-purity hafnium metal, which is crucial for applications in the nuclear industry and advanced material science .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Hafnium tetraiodide can be achieved through the reaction of hafnium metal with iodine gas. This reaction can be carried out in a sealed tube under vacuum or a controlled atmosphere of inert gas to prevent oxidation of the hafnium metal. The reaction proceeds exothermically and produces Hafnium tetraiodide as a solid product.", "Starting Materials": [ "Hafnium metal (Hf)", "Iodine gas (I2)" ], "Reaction": [ "Place Hafnium metal and iodine gas in a sealed tube under vacuum or controlled atmosphere of inert gas.", "Heat the tube to a temperature of 500-600°C to initiate the reaction.", "Allow the reaction to proceed for several hours until completion.", "Cool the tube to room temperature and open it under an inert atmosphere.", "Collect the solid Hafnium tetraiodide product by filtration or sublimation." ] } | |
Numéro CAS |
13777-23-6 |
Formule moléculaire |
HfI4 |
Poids moléculaire |
686.10 g/mol |
Nom IUPAC |
hafnium(4+);tetraiodide |
InChI |
InChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4 |
Clé InChI |
YCJQNNVSZNFWAH-UHFFFAOYSA-J |
SMILES |
I[Hf](I)(I)I |
SMILES canonique |
[I-].[I-].[I-].[I-].[Hf+4] |
| 13777-23-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)


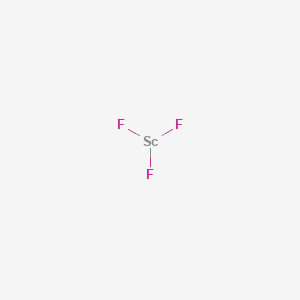

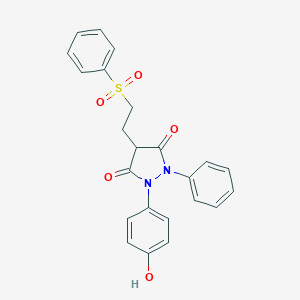
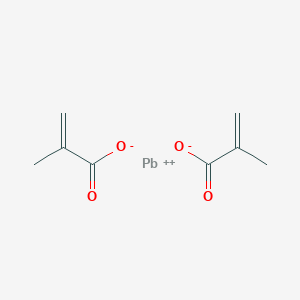

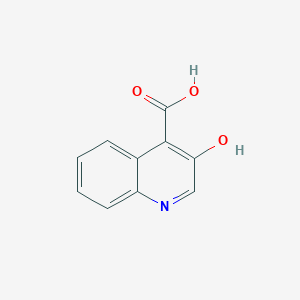
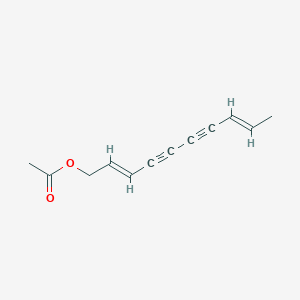

![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)
